molecular formula C6H12N2O2S B1334543 N-Boc-thiourea CAS No. 268551-65-1

N-Boc-thiourea

Cat. No. B1334543
M. Wt: 176.24 g/mol
InChI Key: JKXQTODLIZBUDE-UHFFFAOYSA-N
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Description

N-Boc-thiourea derivatives are a class of organic compounds that have garnered interest in various fields of chemistry due to their utility in synthesis and catalysis. These compounds are characterized by the presence of a thiourea moiety, which is a functional group containing sulfur and nitrogen atoms, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis to protect amines .

Synthesis Analysis

The synthesis of N-Boc-thiourea derivatives can be achieved through different methods. One approach involves the use of N,N'-di-Boc-substituted thiourea as a thioacylating agent, which, when activated, can react with various nucleophiles to yield a series of thiocarbonyl compounds under mild conditions . Another method includes the iodine-mediated desulfurization of N,N'-di-Boc-thiourea to transform primary amines into corresponding bis-Boc protected guanidines . Additionally, a bifunctional chiral thiourea catalyst derived from alpha-D-glucose has been synthesized and shown to be effective in catalyzing the asymmetric aza-Henry reaction, providing products with excellent enantioselectivities .

Molecular Structure Analysis

The molecular structure of N-Boc-thiourea derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of certain N-Boc-thiourea derivatives has been determined by single-crystal X-ray diffraction, revealing a trans-cis configuration in the monoclinic system . In another study, the synthesis of a novel 1-acyl-thiourea species demonstrated the preference for intramolecular N-H⋯O=C hydrogen bonding within the acyl-thiourea group, as confirmed by X-ray structure analysis and vibrational spectroscopy .

Chemical Reactions Analysis

N-Boc-thiourea derivatives participate in a variety of chemical reactions. They have been used as catalysts in the chemoselective N-tert-butoxycarbonylation of amines, relying on hydrogen bond formation for selective carbonyl activation . In the context of aza-Henry reactions, these derivatives have been shown to catalyze the formation of syn-beta-nitroamines with good to high diastereo- and enantioselectivity . Furthermore, the copper-catalyzed coupling of boronic acids with N-thioimides represents an interesting method for thioether synthesis, complementing known methods for the formation of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-thiourea derivatives are influenced by their molecular structure. The infrared spectra typically show significant stretching vibrations corresponding to the functional groups present in the thiourea moiety . The NMR chemical shifts, particularly for the thiourea carbon, provide insight into the electronic environment of the molecule . Additionally, the extended intermolecular network in the crystal structure of these compounds, including interactions such as Cl⋯N, plays a crucial role in crystal packing .

Scientific Research Applications

Thioacylation Agent in Organic Synthesis

N-Boc-thiourea, specifically N,N'-Di-Boc-Substituted Thiourea, has been identified as a novel and mild thioacylating agent applicable in organic synthesis. Its activation with trifluoroacetic acid anhydride allows for the preparation of a range of thiocarbonyl compounds under mild conditions, demonstrating good chemical selectivity and functional group tolerance (Yin et al., 2010).

Catalysis in Chemical Reactions

N-Boc-thiourea is used as a hydrogen bond donor in chemoselective mono-N-Boc protection of amines with di-tert-butoxypyrocarbonate (Boc)2O, a process that is mild, acid- and metal-free, and requires only catalytic amounts of thiourea (Khaksar et al., 2008). Additionally, bifunctional thiourea catalysts containing an activating intramolecular hydrogen bond have been redesigned for use in highly enantioselective Mannich reactions with malonates and both aliphatic and aromatic imines (Probst et al., 2012).

Synthesis of Guanidines

N,N'-Di-Boc-thiourea is instrumental in the synthesis of guanidines. The I2 mediated desulfurization of N,N′-di-Boc-thiourea allows the transformation of various primary amines into corresponding bis-Boc protected guanidines under mild conditions (Haojie et al., 2019). Another methodology using cyanuric chloride as an activating reagent for di-Boc-thiourea provides an alternative, environmentally safer route for guanylation of amines (Porcheddu et al., 2009).

Organocatalysis in Asymmetric Synthesis

Bifunctional thiourea organocatalysts have been shown to catalyze aza-Henry reactions of nitroalkanes with N-Boc-imines to produce syn-beta-nitroamines with good to high diastereo- and enantioselectivity. This reaction doesn't require additional reagents like Lewis acid or base, and the type of N-protecting groups in the imines significantly influences the chirality of the products (Xu et al., 2005).

Agricultural Applications

In agriculture, thiourea has been identified as a nitrification and urease inhibitor. It effectively inhibits the hydrolyzation of urea, decreases ammonia volatilization, and postpones mineralization of urea-N in soils. Furthermore, thiourea can stimulate plant growth and increase yield (Zhang De-sheng, 2003).

Enantioselective Synthesis and Sensor Development

Highly enantioselective addition reactions between silyl ketene acetals and N-Boc aldimines are catalyzed by thiourea-based catalysts, offering wide applicability in terms of the imine substrate. This methodology enables the production of β-amino ester products with high enantioselectivity (Wenzel & Jacobsen, 2002). Additionally, coumarin-based chiral thiourea sensors have been developed for enantioselective fluorescent chemosensing of N-Boc-protected proline (Xing et al., 2012).

Safety And Hazards

N-Boc-thiourea may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed and is suspected of causing cancer and damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for N-Boc-thiourea were not found in the search results, thiourea and its derivatives continue to be a topic of interest in various fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .

properties

IUPAC Name

tert-butyl N-carbamothioylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-6(2,3)10-5(9)8-4(7)11/h1-3H3,(H3,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXQTODLIZBUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399259
Record name N-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-thiourea

CAS RN

268551-65-1
Record name N-Boc-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc thiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
AE Cohrt, TE Nielsen - ACS Combinatorial Science, 2014 - ACS Publications
… Deprotection of N-Boc-thiourea derivatives is hampered by the instability of the thiocarbonyl … cleanly removed the Boc moiety from the N-Boc-thiourea amino acid residues listed in Table …
Number of citations: 24 pubs.acs.org
K Nagasawa, Y Hashimoto - The Chemical Record, 2003 - Wiley Online Library
… column chromatography was used to remove the minor trans-isomer, reduction of the NO bond with molybdenum hexacarbonyl20 was followed by reaction with bis-N-Boc-thiourea 23 …
Number of citations: 45 onlinelibrary.wiley.com
A Georgieva, M Hirai, Y Hashimoto, T Nakata… - …, 2003 - thieme-connect.com
… Reaction of 20b with bis-N-Boc-thiourea and HgCl 2 [17] gave the N-protected guanidine 21b, which was then subjected to oxidation of the two hydroxyl groups on the side chains by …
Number of citations: 10 www.thieme-connect.com
YH Liu, LH Cao - Carbohydrate research, 2008 - Elsevier
… should be activated by a strong electron-withdrawing group, and the most general approach to achieve this is by the use of N,N′-bis-Boc-protected thiourea 13 and N-Boc-thiourea.31, …
Number of citations: 21 www.sciencedirect.com
CL Beck, SA Berg, AH Winter - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
Pincher cationic ferrocene hosts for carboxylate ion guests were synthesized and the binding constants were determined by NMR or UV-Vis titrations. These (di)cationic hosts form tight …
Number of citations: 12 pubs.rsc.org
C Walpole, SY Ko, M Brown, D Beattie… - Journal of medicinal …, 1998 - ACS Publications
… alkylated with the appropriately ring-substituted benzyl bromide (route E), whereas the latter compound was prepared by direct coupling with a ring-substituted N-phenyl-N-Boc-thiourea …
Number of citations: 81 pubs.acs.org
KH Narasimhamurthy, AM Sajith, MN Joy… - …, 2020 - Wiley Online Library
… The reaction of the N-substituted substrates, like N-Boc thiourea and N-phenyl thiourea was also studied and they didn′t afford the expected product. …
PD Ramsden - 2003 - collectionscanada.gc.ca
… 18 was reacylated with BocO to give the desired N-Bocthiourea 19 (Scheme 2.7). Guanylation was then performed by combining the N-Boc-thiourea 19 with an amine hydrochloride 1 in …
Number of citations: 5 www.collectionscanada.gc.ca
S Cunha, MB Costa, HB Napolitano, C Lariucci… - Tetrahedron, 2001 - Elsevier
… While N,N′-bis-Boc-thioureas and N-Boc-thiourea are easily converted into guanidines by the HgCl 2 method,12., 13., 16., 17. the use of this starting material can be a drawback if …
Number of citations: 77 www.sciencedirect.com
J Sen, A Chaudhuri - Journal of medicinal chemistry, 2005 - ACS Publications
The design of efficacious cationic transfection lipids with guanidinium headgroups is an actively pursued area of research in nonviral gene delivery. Herein, we report on the design, …
Number of citations: 77 pubs.acs.org

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